molecular formula C53H74BrN9O9S B2781418 (2S,4R)-1-[(2S)-2-[[2-[3-[4-[3-[4-[[5-bromo-4-[3-[cyclobutanecarbonyl(methyl)amino]propylamino]pyrimidin-2-yl]amino]phenoxy]propoxy]butoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

(2S,4R)-1-[(2S)-2-[[2-[3-[4-[3-[4-[[5-bromo-4-[3-[cyclobutanecarbonyl(methyl)amino]propylamino]pyrimidin-2-yl]amino]phenoxy]propoxy]butoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

Número de catálogo: B2781418
Peso molecular: 1093.2 g/mol
Clave InChI: QMGHHBHPDDAGGO-IIWOMYBWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

TBK1 PROTAC 3i es un potente degradador que se dirige específicamente a la cinasa 1 de unión a TANK (TBK1). Es un miembro de la clase de compuestos de quimera de direccionamiento de proteólisis (PROTAC), que están diseñados para inducir la degradación de proteínas específicas dentro de las células. TBK1 PROTAC 3i exhibe una alta selectividad para TBK1 sobre la IKKε estrechamente relacionada, lo que lo convierte en una herramienta valiosa en la investigación y posibles aplicaciones terapéuticas .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

La síntesis de TBK1 PROTAC 3i involucra múltiples pasos, incluida la preparación de un ligando para la proteína de von-Hippel Lindau (VHL), un enlace y una parte de direccionamiento de TBK1. Los pasos clave incluyen:

Métodos de producción industrial

La producción industrial de TBK1 PROTAC 3i implicaría escalar las rutas sintéticas mencionadas anteriormente. Esto requeriría la optimización de las condiciones de reacción, los procesos de purificación y las medidas de control de calidad para garantizar la consistencia y la pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

TBK1 PROTAC 3i experimenta varios tipos de reacciones químicas, que incluyen:

    Reacciones de sustitución: Que implican el reemplazo de un grupo funcional por otro.

    Reacciones de acoplamiento: Se utilizan para conectar el ligando VHL, el enlace y la parte de direccionamiento de TBK1.

Reactivos y condiciones comunes

Productos principales

El producto principal de estas reacciones es TBK1 PROTAC 3i, que se obtiene con alta pureza a través de procesos de purificación cuidadosos .

Aplicaciones Científicas De Investigación

Chemical Overview

Molecular Formula: C22H30N4O3S
Molecular Weight: 430.56 g/mol
CAS Number: 1448297-52-6
Synonyms: Protein degrader 1 hydrochloride, (S,R,S)-AHPC hydrochloride

The compound features a unique structure that allows it to interact with specific proteins within cells. Its design is based on the principles of targeted protein degradation, which is a promising strategy in drug development.

Targeted Protein Degradation

One of the primary applications of this compound lies in its role as a PROTAC (Proteolysis Targeting Chimera) . PROTACs are bifunctional molecules that can induce the degradation of specific proteins by recruiting them to the ubiquitin-proteasome system. This mechanism allows for the selective elimination of disease-causing proteins that traditional small molecules may not effectively target.

Case Study:
A study demonstrated that MDK7526 effectively degraded the VHL (von Hippel-Lindau) protein, which is implicated in various cancers. The ability to selectively degrade VHL opens avenues for therapeutic interventions in tumors where VHL plays a critical role in tumorigenesis .

Cancer Therapy

The compound has shown promise in cancer therapy due to its ability to target and degrade oncoproteins. By removing these proteins from the cellular environment, it can potentially halt cancer progression and improve patient outcomes.

Research Findings:
Recent research highlighted that compounds like MDK7526 could be used to target specific oncogenes in cancer cells, leading to reduced tumor growth in preclinical models . This approach represents a shift towards more personalized cancer treatments.

Neurodegenerative Diseases

The targeted degradation mechanism may also be applicable in neurodegenerative diseases where misfolded proteins accumulate and contribute to disease pathology. By utilizing compounds like MDK7526, researchers aim to clear these toxic proteins from neuronal cells, potentially slowing disease progression.

Biochemical Research

In biochemical research, this compound can serve as a tool for studying protein interactions and functions within cellular pathways. Its ability to modulate protein levels allows researchers to dissect complex biological processes and understand disease mechanisms better.

Pharmaceutical Development

The pharmaceutical industry is increasingly interested in PROTAC technology for developing new therapeutics. The versatility of compounds like MDK7526 may lead to novel drugs targeting previously "undruggable" proteins.

Mecanismo De Acción

TBK1 PROTAC 3i ejerce sus efectos induciendo la degradación de TBK1. Comprende un ligando para la proteína de von-Hippel Lindau (VHL), un enlace y una parte de direccionamiento de TBK1. El compuesto se une tanto a TBK1 como a VHL, acercándolos. Esta interacción conduce a la ubiquitinación y la posterior degradación proteasómica de TBK1, reduciendo efectivamente sus niveles dentro de la célula .

Comparación Con Compuestos Similares

Compuestos similares

    TBK1 PROTAC 4: Otro degradador que se dirige a TBK1, utilizado como control negativo en la investigación.

    IKKε PROTACs: Compuestos que se dirigen a la cinasa IKKε estrechamente relacionada.

Unicidad

TBK1 PROTAC 3i es único en su alta selectividad para TBK1 sobre IKKε, lo que lo convierte en una herramienta valiosa para estudiar las vías y los mecanismos específicos de TBK1. Su capacidad para inducir la degradación casi completa de TBK1 en líneas celulares de cáncer con K-Ras mutante y de tipo salvaje sin afectar la proliferación destaca sus posibles aplicaciones terapéuticas .

Actividad Biológica

The compound (2S,4R)-1-[(2S)-2-[[2-[3-[4-[3-[4-[[5-bromo-4-[3-[cyclobutanecarbonyl(methyl)amino]propylamino]pyrimidin-2-yl]amino]phenoxy]propoxy]butoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide is a complex synthetic molecule with potential therapeutic applications. Its intricate structure suggests a multifaceted mechanism of action that could be leveraged in various biological contexts. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Molecular Characteristics

  • Molecular Formula : C22H31ClN4O3S
  • Molecular Weight : 467.03 g/mol
  • CAS Number : 2086301-13-3
  • Solubility : Soluble in DMF, DMSO, and ethanol at concentrations of 20 mg/ml; PBS (pH 7.2) at 10 mg/ml.

Structural Representation

The structural complexity of this compound includes multiple functional groups that enhance its biological interactions. The presence of thiazole and pyrimidine rings suggests potential interactions with various biological targets, including enzymes and receptors.

Research indicates that this compound functions as a Proteolysis Targeting Chimera (PROTAC) , which is designed to induce the degradation of specific target proteins through the ubiquitin-proteasome pathway. This mechanism allows for selective targeting of proteins involved in disease processes, such as cancer or autoimmune disorders .

Pharmacological Effects

  • Antitumor Activity : Preliminary studies have shown that the compound exhibits significant cytotoxic effects against various cancer cell lines. It operates by degrading Bruton’s Tyrosine Kinase (BTK), a critical protein in B-cell signaling pathways .
  • Anti-inflammatory Properties : The compound has also demonstrated potential anti-inflammatory effects by modulating cytokine production in immune cells, suggesting its utility in treating inflammatory diseases .
  • Antifungal Potential : Although primarily studied for its antitumor properties, compounds with similar structures have been noted for antifungal activity due to their ability to disrupt fungal cell wall synthesis .

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound against chronic lymphocytic leukemia (CLL) cells indicated that it significantly reduced cell viability and induced apoptosis. The mechanism involved the downregulation of BTK and subsequent inhibition of downstream survival signals .

Case Study 2: Inflammatory Response Modulation

In a model of rheumatoid arthritis, administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential therapeutic role in managing autoimmune conditions .

Table 1: Biological Activity Overview

Activity TypeTarget/MechanismObservations
AntitumorBTK degradationSignificant reduction in cancer cell viability
Anti-inflammatoryCytokine modulationDecreased TNF-alpha and IL-6 levels
AntifungalCell wall synthesis disruptionPotential activity against fungal pathogens

Propiedades

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[3-[4-[3-[4-[[5-bromo-4-[3-[cyclobutanecarbonyl(methyl)amino]propylamino]pyrimidin-2-yl]amino]phenoxy]propoxy]butoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H74BrN9O9S/c1-36-46(73-35-58-36)38-16-14-37(15-17-38)31-56-49(66)44-30-41(64)33-63(44)51(68)47(53(2,3)4)60-45(65)34-71-28-10-26-69-24-6-7-25-70-27-11-29-72-42-20-18-40(19-21-42)59-52-57-32-43(54)48(61-52)55-22-9-23-62(5)50(67)39-12-8-13-39/h14-21,32,35,39,41,44,47,64H,6-13,22-31,33-34H2,1-5H3,(H,56,66)(H,60,65)(H2,55,57,59,61)/t41-,44+,47-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMGHHBHPDDAGGO-IIWOMYBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCCOCCCCOCCCOC4=CC=C(C=C4)NC5=NC=C(C(=N5)NCCCN(C)C(=O)C6CCC6)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCCOCCCCOCCCOC4=CC=C(C=C4)NC5=NC=C(C(=N5)NCCCN(C)C(=O)C6CCC6)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H74BrN9O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1093.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.